The Strategic Application of tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate in Advanced Drug Discovery
The Strategic Application of tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the architectural rigidity and metabolic stability of a pharmaceutical active pharmaceutical ingredient (API) often dictate its clinical success. tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate (CAS 1250196-74-7) has emerged as a critical chiral building block for synthesizing complex peptidomimetics, kinase inhibitors, and advanced chemotherapeutics. As a mono-Boc-protected diamine, it provides an elegant solution for orthogonal functionalization, while its embedded cyclopropyl moiety introduces essential conformational restriction.
This technical guide deconstructs the physicochemical properties, structural rationale, and self-validating synthetic protocols required to successfully integrate this compound into high-throughput drug discovery pipelines.
Physicochemical Profile and Safety Data (SDS)
Before integrating any novel building block into a synthetic workflow, a rigorous assessment of its physicochemical parameters and safety profile is required. The quantitative data for CAS 1250196-74-7 is summarized in the tables below to facilitate rapid laboratory risk assessment and stoichiometric calculations.
Table 1: Physicochemical Properties
| Parameter | Value | Causality / Significance |
| Chemical Name | tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate | Standard IUPAC nomenclature for inventory tracking. |
| CAS Number | 1250196-74-7 | Unique identifier for regulatory compliance. |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Determines stoichiometric equivalents in coupling. |
| Molecular Weight | 200.28 g/mol | Used for precise molarity calculations. |
| Typical Purity | ≥95% (HPLC/NMR) | Ensures minimal side-reactions from synthetic impurities[1]. |
Table 2: Safety Data Sheet (SDS) Summary
| Hazard Parameter | Classification / Protocol | Mitigation Strategy |
| GHS Classification | Acute Tox. 4[2] | Handle exclusively within a certified chemical fume hood. |
| Hazard Pictogram | GHS07 (Exclamation Mark)[2] | Mandates the use of standard laboratory PPE. |
| Hazard Statements | H302 (Harmful if swallowed) | Avoid ingestion; wash hands thoroughly post-handling. |
| PPE Requirements | Nitrile gloves, safety goggles, lab coat | Prevents dermal absorption and ocular exposure. |
Mechanistic Causality in Molecular Design
As application scientists, we do not select building blocks arbitrarily. The selection of tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate is driven by two distinct mechanistic advantages:
The "Cyclopropyl Effect" and Conformational Restriction
Introducing a cyclopropyl ring adjacent to a chiral center creates profound steric hindrance. Unlike linear alkyl chains (e.g., ethyl or propyl groups) which freely rotate, the cyclopropyl group restricts the dihedral angles of the adjacent carbon-nitrogen bonds. This effectively "locks" the resulting API into a pre-organized, bioactive conformation. By reducing the entropic penalty required for the molecule to fold into the active site of a target protein (such as a kinase), binding affinity is exponentially increased. Furthermore, the cyclopropyl group is highly resistant to oxidative degradation by Cytochrome P450 enzymes, significantly improving the in vivo half-life of the final drug candidate.
Orthogonal Protection Strategy
The molecule features a primary amine and a secondary amine masked by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of orthogonal synthesis. It is highly stable to catalytic hydrogenation and basic conditions, allowing the free primary amine to be aggressively functionalized (via SNAr or amide coupling) without cross-reactivity. Once the primary amine is secured, the Boc group can be cleanly cleaved under acidic conditions to reveal the second amine for further diversification.
Self-Validating Experimental Protocol: Coupling and Deprotection
To ensure reproducibility, every synthetic workflow must function as a self-validating system. The following protocol details the standard two-step utilization of CAS 1250196-74-7, explaining the chemical causality behind each step and the analytical loop required to verify success.
Step 1: Primary Amine Functionalization (Amide Coupling)
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Objective: Couple the free primary amine of CAS 1250196-74-7 with a target carboxylic acid.
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Causality of Reagents:
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Coupling Agent (HATU): Chosen over standard EDC/HOBt because the adjacent cyclopropyl group introduces steric bulk. HATU generates a highly reactive 7-azabenzotriazole active ester that easily overcomes this steric hindrance.
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Base (DIPEA): N,N-Diisopropylethylamine is used because it is non-nucleophilic. It deprotonates the primary amine to make it a better nucleophile without inadvertently attacking the active ester.
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Procedure: Dissolve 1.0 eq of the carboxylic acid and 1.2 eq of HATU in anhydrous DMF. Stir for 10 minutes to form the active ester. Add 1.1 eq of CAS 1250196-74-7 and 3.0 eq of DIPEA. Stir at room temperature for 4 hours.
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Validation: Monitor via LC-MS. The reaction is complete when the mass of the free amine (m/z 201.1 [M+H]+) is entirely consumed.
Step 2: Acidic Boc Deprotection
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Objective: Remove the Boc group to unmask the secondary amine for downstream synthesis.
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Causality of Reagents:
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Acid (TFA): Trifluoroacetic acid (TFA) provides the necessary protonation to cleave the tert-butyl ester. The reaction is entropically driven to completion by the release of isobutylene and carbon dioxide gas3[3].
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Solvent (DCM): Dichloromethane is a polar aprotic solvent that stabilizes the transition state without acting as a competing nucleophile or coordinating with the acid.
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Procedure: Dissolve the purified intermediate from Step 1 in a 4:1 mixture of DCM and TFA (20% TFA v/v). Stir at room temperature for 2 hours. Concentrate under reduced pressure to remove excess TFA.
Step 3: Analytical Validation (The Feedback Loop)
A protocol is only as trustworthy as its analytical verification. To validate the successful deprotection of the Boc group without degrading the rest of the molecule:
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¹H NMR Spectroscopy: Analyze the crude product in CDCl₃. The absolute disappearance of the intense, sharp singlet at ~1.40 ppm (which integrates to 9 protons corresponding to the tert-butyl group) confirms complete deprotection.
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High-Resolution Mass Spectrometry (HRMS): Confirm a mass shift of exactly -100.05 Da from the intermediate, accompanied by the appearance of the expected [M+H]+ peak for the fully unmasked diamine scaffold.
Synthetic Workflow Visualization
The following diagram maps the logical progression of integrating CAS 1250196-74-7 into a complex pharmaceutical architecture, highlighting the critical orthogonal deprotection step.
Figure 1: Standard synthetic workflow for integrating CAS 1250196-74-7 into complex architectures.
References
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NextSDS Chemical Database - tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate Safety Data Sheet & GHS Classifications. NextSDS. 2
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Synblock Catalog - CAS 1250196-74-7 | tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate Specifications. Synblock. 1
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National Institutes of Health (PMC) - Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. NIH. 3

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